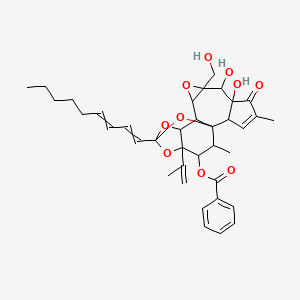
Prenoverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prenoverine is a diphenylmethanol derivative patented by Andreu, Dr. S. A. as a muscle relaxant. It exhibits significant multidrug resistance-reversal activity, making it a compound of interest in pharmacological research .
Preparation Methods
Industrial Production Methods: Industrial production of Prenoverine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, precise temperature control, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Prenoverine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Prenoverine has several scientific research applications, including:
Chemistry: It is used in studies related to muscle relaxants and multidrug resistance-reversal agents.
Biology: this compound is studied for its effects on cellular processes and its potential to reverse drug resistance in cancer cells.
Medicine: It is investigated for its therapeutic potential in treating conditions involving muscle spasms and drug-resistant infections.
Industry: this compound’s properties make it a candidate for use in pharmaceutical formulations and as a reference compound in drug development.
Mechanism of Action
Prenoverine exerts its effects primarily through its action as a muscle relaxant. It interacts with specific molecular targets, likely involving ion channels or receptors on muscle cells, leading to relaxation of muscle fibers. The exact molecular pathways and targets are still under investigation, but its ability to reverse multidrug resistance suggests it may interact with cellular efflux pumps or other resistance mechanisms .
Comparison with Similar Compounds
Propiverine: Another muscle relaxant with antimuscarinic and calcium-modulating properties.
Alverine: A compound used to treat muscle spasms in the gastrointestinal tract.
Ornidazole: An antimicrobial agent with some structural similarities.
Comparison: Prenoverine is unique in its dual role as a muscle relaxant and a multidrug resistance-reversal agent. While compounds like Propiverine and Alverine are primarily used for their muscle relaxant properties, this compound’s additional ability to reverse drug resistance sets it apart. This makes it particularly valuable in research focused on overcoming drug resistance in cancer and other diseases.
Properties
CAS No. |
66022-25-1 |
|---|---|
Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(2-benzhydryloxyethyl)-N-methyl-1-phenoxypropan-2-amine |
InChI |
InChI=1S/C25H29NO2/c1-21(20-28-24-16-10-5-11-17-24)26(2)18-19-27-25(22-12-6-3-7-13-22)23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3 |
InChI Key |
NHXOILLCRMVISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)





![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784658.png)

![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)

